![molecular formula C12H16ClNO2 B11759920 [(2-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759920.png)
[(2-Chloro-benzyl)-isopropyl-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Chloro-benzyl)-isopropyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a chlorine atom, an isopropyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-benzyl)-isopropyl-amino]-acetic acid typically involves the reaction of 2-chlorobenzyl chloride with isopropylamine to form the intermediate [(2-Chloro-benzyl)-isopropyl-amino] compound. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
[(2-Chloro-benzyl)-isopropyl-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [(2-Chloro-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[(2-Chloro-benzyl)-isopropyl-amino]-acetic acid can be compared with other similar compounds, such as:
[(2-Chloro-benzyl)-methyl-amino]-acetic acid: This compound has a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.
[(2-Bromo-benzyl)-isopropyl-amino]-acetic acid: The substitution of chlorine with bromine can influence the compound’s chemical properties and reactivity.
[(2-Chloro-benzyl)-ethyl-amino]-acetic acid: The presence of an ethyl group instead of an isopropyl group can alter the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl-propan-2-ylamino]acetic acid |
InChI |
InChI=1S/C12H16ClNO2/c1-9(2)14(8-12(15)16)7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
BUKYRABPKUDBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
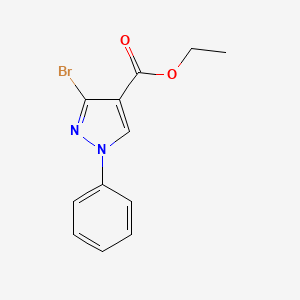
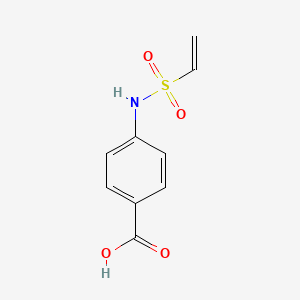
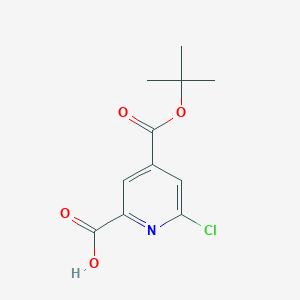

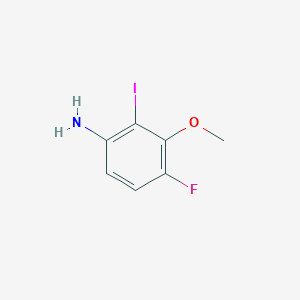
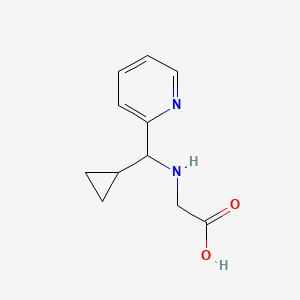
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759869.png)
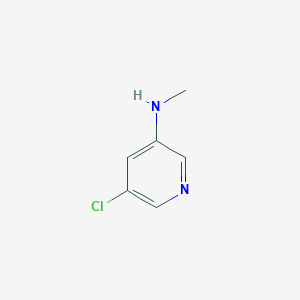
![4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759895.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11759909.png)

